Herboxidiene

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The chemical synthesis of herboxidiene is challenging due to its complex structure, which includes multiple chiral centers and a unique epoxide functional group . The synthesis typically involves the construction of key fragments followed by their assembly using methods such as the Julia olefination . The epoxidation step often results in low yields due to the formation of other oxidized products like ketones, carboxylic acids, and aldehydes .

Industrial Production Methods: Industrial production of this compound primarily relies on the biosynthesis pathway in Streptomyces chromofuscus. The precursor, 18-deoxy-25-demethyl herboxitriene, is synthesized through a nine-module PKS I pathway and subsequently modified by enzymes to form this compound . Metabolic engineering approaches have been employed to enhance the yield of this compound for industrial applications .

Analyse Chemischer Reaktionen

Horner–Wittig Coupling for Diene Formation

The convergent synthesis of herboxidiene relies on a stereoselective Horner–Wittig reaction to unite the pyran core and side-chain fragments.

-

Reaction : Phosphine oxide 3 and aldehyde 21 undergo coupling using NaH in THF at 55°C, forming the central diene system (compound 33 ) with partial epimerization at C12 (3:2 dr) .

-

Key Data :

Starting Materials Conditions Product (Yield) C12 Epimer Ratio 3 + 21 NaH, THF, 55°C 33 (38%) 3:2 (major:minor)

This step highlights the challenge of controlling stereochemistry at C12, resolved through subsequent epoxide-directed functionalization .

Ireland–Claisen Rearrangement for Side-Chain Assembly

The side-chain fragment is synthesized via an Ireland–Claisen rearrangement to establish the C12–C15 stereochemistry.

-

Reaction : Ester 4 reacts with LDA and TBDMS-Cl, forming a Z-configured silyl ketene acetal that undergoes -sigmatropic rearrangement to yield acid 19 (R-configuration at C12) .

-

Mechanistic Insight : The chair-like transition state dictates E-geometry at the Δ14,15 double bond but introduces undesired R-configuration at C12, later corrected via oxidation-epimerization .

Oxa-Michael Cyclization for Pyran Core Construction

A titanium-mediated aldol reaction and oxa-Michael cyclization build the tetrahydropyran ring with all-equatorial substituents.

-

Reaction : Chiral lactate-derived ketone 5 undergoes aldol addition, followed by intramolecular oxa-Michael cyclization of acrylate 7 , forming pyran 6 in 85% yield .

-

Stereochemical Control : Computational studies reveal intramolecular hydrogen bonding between the C18 hydroxyl and acrylate carbonyl directs equatorial substituent orientation .

Directed Epoxidation

The final epoxidation step installs the C10–C11 epoxide with high diastereoselectivity.

-

Reaction : Alcohol 34 reacts with tert-butylhydroperoxide and VO(acac)₂ in CH₂Cl₂ at –8°C, yielding this compound methyl ester 35 (63%) .

-

Selectivity : The C18 hydroxyl group directs epoxidation to the Δ14,15 double bond, favoring the desired stereochemistry .

Re₂O₇-Mediated Dehydrative Cyclization

An alternative route employs Re₂O₇ to catalyze dehydrative cyclization of monoallylic diols.

-

Reaction : Diol precursors cyclize under thermodynamic control, forming the pyran core with >20:1 dr .

-

Advantage : This method simplifies synthesis by avoiding protecting groups and enables rapid access to this compound analogs .

Methyl Ester Hydrolysis

Final hydrolysis converts methyl ester 35 to this compound’s bioactive carboxylic acid form.

-

Reaction : Me₃SnOH in dichloroethane at 80°C cleaves the methyl ester, achieving near-quantitative conversion .

Key Reaction Data Table

| Reaction Type | Key Reagents/Conditions | Yield (%) | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Horner–Wittig Coupling | NaH, THF, 55°C | 38 | 3:2 dr at C12 | |

| Ireland–Claisen Rearrangement | LDA, TBDMS-Cl, 50°C | 72 | E-Δ14,15, R-C12 | |

| Ox |

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Recent advancements in synthetic methodologies have allowed for the development of novel analogs of herboxidiene that retain its biological activity while potentially improving pharmacological properties. The total synthesis of this compound and its derivatives has been achieved through innovative chemical strategies, including inverse electron-demand Diels-Alder reactions and Ferrier-type rearrangements .

Notable Synthetic Analogues:

- 6-Northis compound: Demonstrated reduced activity compared to this compound but serves as a valuable tool for structure-activity relationship (SAR) studies.

- Hybrid Molecules: New compounds combining features of this compound and other splicing modulators have been synthesized to enhance efficacy and selectivity .

Therapeutic Applications

The primary therapeutic application of this compound lies in its potential as an anticancer agent. Its ability to modulate splicing has implications for treating various cancers where alternative splicing plays a role in tumorigenesis.

Case Studies:

- In Vitro Studies: this compound and its analogs have shown significant antiproliferative effects in human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells .

- In Vivo Efficacy: Preclinical studies indicate that this compound can induce tumor regression in murine models, highlighting its potential for therapeutic use .

Summary Table of this compound Applications

Wirkmechanismus

Herboxidiene exerts its effects by targeting the SF3B protein in the spliceosome, which is involved in the splicing of pre-mRNA . By binding to the SF3B subunit, this compound disrupts the splicing process, leading to the accumulation of proteins that regulate the cell cycle . This mechanism is particularly effective in suppressing the growth of tumor cells .

Vergleich Mit ähnlichen Verbindungen

Herboxidien ist unter den Polyketiden aufgrund seiner spezifischen Struktur und seiner biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

Pladienolid B: Ein weiterer Spleißinhibitor mit einem anderen strukturellen Rahmen.

Lovastatin: Zeigt cholesterolsenkende Aktivität, unterscheidet sich aber in seinen molekularen Zielen und Signalwegen.

Trichostatin A: Bekannt für seine Antikrebs-Eigenschaften, wirkt aber durch Histondeacetylase-Inhibition.

Herboxidien zeichnet sich durch seine potente Spleißinhibitoraktivität und seine vielfältige Bandbreite an Anwendungen in verschiedenen Bereichen aus.

Biologische Aktivität

Herboxidiene, a natural product derived from Streptomyces platensis, has garnered attention due to its significant biological activities, particularly in the realm of cancer therapeutics. This compound primarily acts as an inhibitor of pre-mRNA splicing by targeting the spliceosome, specifically the SF3B subunit. This article delves into the biological activity of this compound, including its mechanisms, synthetic analogs, and potential therapeutic applications.

This compound exerts its biological effects primarily through the modulation of pre-mRNA splicing. The spliceosome is a critical cellular machinery responsible for the removal of introns from pre-mRNA, and this compound disrupts this process by binding to the SF3B complex. This interaction leads to altered splicing patterns, which can inhibit the expression of oncogenic variants associated with various cancers .

Key Findings on Biological Activity

- Antitumor Activity : this compound has demonstrated potent antitumor properties across several human cancer cell lines. In cytotoxicity assays, it exhibited IC50 values in the low nanomolar range (4.5–22.4 nM), comparable to other known anticancer agents .

- Splicing Modulation : The compound effectively modulates alternative splicing of genes involved in cancer progression, such as MDM-2. This modulation is crucial as it can lead to decreased expression of proteins that promote tumor growth and survival .

- Cell Cycle Arrest : this compound induces G1 and G2/M phase arrest in cancer cells, further contributing to its antiproliferative effects .

Synthetic Derivatives and Structure-Activity Relationship (SAR)

The complexity of this compound's structure has prompted researchers to explore synthetic derivatives to enhance its pharmacological properties while simplifying its structure. Various analogs have been synthesized to determine their biological efficacy and mechanisms of action.

Notable Synthetic Analog Studies

- 6-Northis compound : This analog showed a significant reduction in activity (~10-fold) compared to this compound, indicating that specific structural features are critical for maintaining potency .

- C-6 Modified Derivatives : Research has focused on modifying the C-6 position of this compound to create less complex structures that retain or enhance binding affinity to SF3B and splicing inhibition capabilities .

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of this compound and its analogs:

Eigenschaften

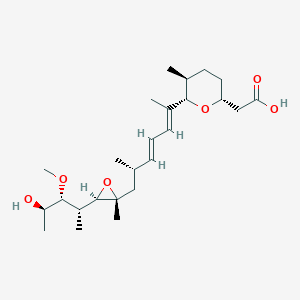

IUPAC Name |

2-[(2R,5S,6S)-6-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3R,4R)-4-hydroxy-3-methoxypentan-2-yl]-2-methyloxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-5-methyloxan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O6/c1-15(14-25(6)24(31-25)18(4)23(29-7)19(5)26)9-8-10-16(2)22-17(3)11-12-20(30-22)13-21(27)28/h8-10,15,17-20,22-24,26H,11-14H2,1-7H3,(H,27,28)/b9-8+,16-10+/t15-,17+,18-,19-,20-,22-,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZXEMUWHQLLTC-LSIVYLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1C(=CC=CC(C)CC2(C(O2)C(C)C(C(C)O)OC)C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](O[C@@H]1/C(=C/C=C/[C@@H](C)C[C@@]2([C@H](O2)[C@H](C)[C@H]([C@@H](C)O)OC)C)/C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037297 | |

| Record name | Herboxidiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142861-00-5 | |

| Record name | Herboxidiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142861-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herboxidiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142861005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herboxidiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HERBOXIDIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSB7EM5EUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.